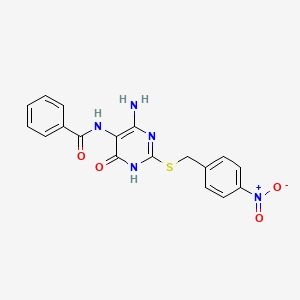
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nitrobenzyl group, which is a benzyl group with a nitro functional group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the nitro group on the benzyl part of the molecule could potentially have significant effects on the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group and the pyrimidine ring. The nitro group is electron-withdrawing, which could make the benzyl part of the molecule more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the nitro group could make the compound more acidic . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Applications in DNA Repair and Cancer Research
One aspect of scientific research that involves similar compounds is the study of inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of DNA single-strand breaks. Compounds related to benzamide, such as N-methyl-N'-nitro-N-nitrosoguanidine, have been found to enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests potential applications in enhancing DNA repair mechanisms, which could be relevant for conditions such as xeroderma pigmentosum or cancer therapy, where DNA repair processes are of interest (Miwa et al., 1981).
Antimicrobial and Anticancer Activity
Compounds featuring a nitrobenzyl group have shown significant biological activity. For instance, thiazolidinone derivatives with a 4-nitrobenzyl moiety have been evaluated for their antimicrobial and anticancer properties. Such compounds have demonstrated potent activity against various microbial strains and cancer cell lines, indicating the potential for the development of new therapeutic agents targeting infectious diseases and cancer (Deep et al., 2016).
Drug Development and Chemotherapy Enhancement
The structural motif of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide resembles those of compounds that have been explored for their role in drug development, especially in enhancing the efficacy of chemotherapy. For example, analogs similar in structure have been synthesized to evaluate their binding to human equilibrative nucleoside transporter 1 (hENT1), predicting the antitumor efficacy of gemcitabine, a nucleoside analog used in chemotherapy (Robins et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-4-2-1-3-5-12)17(25)22-18(21-15)28-10-11-6-8-13(9-7-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXSLVKRXMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)
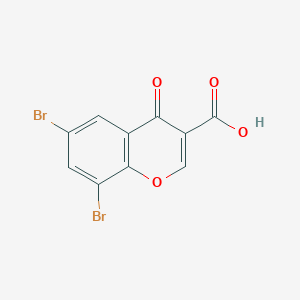
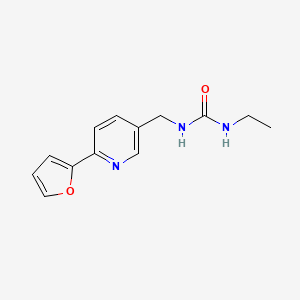

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)


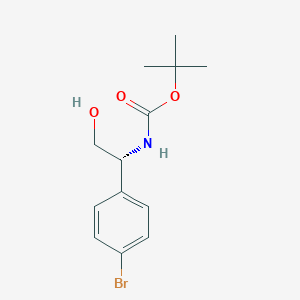
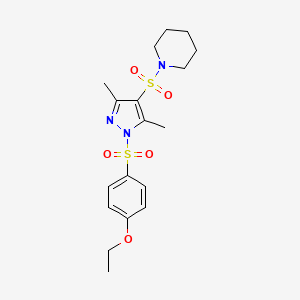

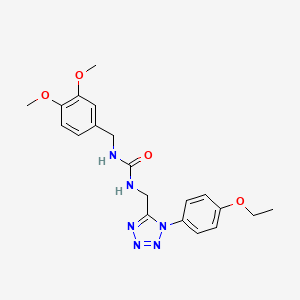
![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)

